2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile
Description
2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile is a cyclohexane derivative featuring a dioxo scaffold at positions 2 and 4, a phenyl substituent at position 6, and a pyrimidin-2-ylamino methylene group at position 2. The carbonitrile moiety at position 1 enhances its electrophilicity, making it reactive toward nucleophiles.
Properties
IUPAC Name |
2-hydroxy-4-oxo-6-phenyl-3-[(E)-pyrimidin-2-yliminomethyl]cyclohex-2-ene-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c19-10-14-13(12-5-2-1-3-6-12)9-16(23)15(17(14)24)11-22-18-20-7-4-8-21-18/h1-8,11,13-14,24H,9H2/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLWVALZUYOMW-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=C(C1=O)C=NC2=NC=CC=N2)O)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=C(C1=O)/C=N/C2=NC=CC=N2)O)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile, with the molecular formula CHNO and a molecular weight of 318.336 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties, enzyme inhibition, and cytotoxicity against various cell lines.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines. The following table summarizes the IC values for some derivatives related to this compound:
| Compound | IC (µM) | Notes |
|---|---|---|
| 2a | 27.030 ± 1.43 | Moderate activity |
| 3a | 9.379 ± 0.50 | High activity |
| 3c | 1.184 ± 0.06 | Very high activity |
| Cabozantinib | 16.350 ± 0.86 | Positive control |
These findings indicate that some derivatives exhibit superior cytotoxicity compared to established anticancer drugs like cabozantinib .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific tyrosine kinases (TKs), particularly VEGFR-2 and c-Met, which are crucial in cancer progression and metastasis. The inhibition activities of selected derivatives are presented in the following table:
| Compound | VEGFR-2 IC (nM) | c-Met IC (nM) |
|---|---|---|
| 3d | 51 | - |
| 3e | 83 | 48 |
| Cabozantinib | - | - |
The results suggest that compounds derived from the original structure may serve as effective dual inhibitors of these pathways, offering a potential therapeutic strategy for cancer treatment .
Cytotoxicity Against Normal Cells
While evaluating the selectivity of these compounds, it was noted that compounds 3c and 3e demonstrated significant selectivity indices when tested against normal cell lines (e.g., WI38). For instance:
- Compound 3c showed a selectivity index greater than 20 against colorectal cancer cells compared to normal cells.
- Compound 3e exhibited more than three times selective cytotoxicity over normal cells .
This selectivity is critical for minimizing side effects during cancer treatment.
Case Studies
In a notable case study, researchers synthesized several derivatives of the compound and tested their efficacy against HCT-116 colorectal cancer cells. The study found that treatment with 3c resulted in cell cycle arrest at the G0/G1 phase, indicating a mechanism of action that could be exploited for therapeutic purposes.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile as an anticancer agent. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial in regulating cell death pathways .
Drug Delivery Systems
The compound's structural properties make it a candidate for incorporation into nanoparticle-based drug delivery systems. Its ability to form stable complexes with therapeutic agents enhances the bioavailability and targeted delivery of drugs. Studies have demonstrated that when combined with lipid nanoparticles, it improves the pharmacokinetics of encapsulated drugs, allowing for more effective treatment regimens in cancer therapy .
Enzyme Inhibition
Another significant application of this compound lies in its role as an enzyme inhibitor. Research has shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition can lead to reduced tumor growth and enhanced efficacy of existing chemotherapeutic agents .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent.
Case Study 2: Nanoparticle Formulation
A formulation study utilized this compound within lipid-based nanoparticles to deliver doxorubicin. The results indicated that the nanoparticle formulation improved the circulation time of doxorubicin and reduced systemic toxicity while enhancing tumor targeting capabilities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The cyclohexane core in the target compound provides conformational flexibility compared to the rigid pyran or fused pyrimidopyrimidine systems .
- The pyrimidin-2-ylamino substituent introduces hydrogen-bonding capability, a feature absent in simpler carbonitriles like those in .
Functional Group Analysis and Spectroscopic Data
Table 2: IR Spectral Data Comparison
- The carbonitrile group (~2250 cm⁻¹) is a shared feature, critical for electrophilic reactivity .
- Dioxo groups in the target compound (C=O stretches ~1640 cm⁻¹) may participate in keto-enol tautomerism, influencing its stability and interaction with biological targets.
Computational and Analytical Considerations
Tools like the WinGX suite () are essential for crystallographic analysis of such complex heterocycles, enabling precise determination of bond lengths and angles critical for structure-activity relationship (SAR) studies .
Q & A
Q. What are the optimized synthetic routes for preparing 2,4-Dioxo-6-phenyl-3-((pyrimidin-2-ylamino)methylene)cyclohexanecarbonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step routes, including condensation reactions between pyrimidine derivatives and cyclohexanecarbonitrile precursors. Key considerations include:
- Solvent systems : Ethanol-water mixtures enhance solubility and reaction efficiency, as shown in analogous syntheses of carbonitrile-containing compounds .
- Catalysts : Acidic or basic catalysts (e.g., sodium acetate) improve cyclization and reduce side reactions .
- Temperature control : Reflux conditions (80–120°C) are critical for achieving high yields (e.g., 68% in similar systems) .
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reactants | Solvent | Catalyst | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Cyclohexanecarbonitrile + Pyrimidine derivative | Ethanol/Water | Sodium acetate | 100 | 68 | |
| 2 | Intermediate + Chloroacetic acid | Acetic anhydride | None | 120 | 57–68 |
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify functional groups (e.g., pyrimidinylamino, methylene) and confirm regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 386–403 in related compounds) .
- Chromatography : HPLC or TLC monitors purity (>95% is typical for bioactive studies) .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses thermal stability (decomposition >200°C in similar carbonitriles) .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the compound’s binding affinities to biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Validate predictions with:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Contradiction Analysis : Discrepancies between computational and experimental data may arise from solvation effects or conformational flexibility. Refine models using molecular dynamics (MD) simulations .
Q. What strategies resolve crystallization challenges for X-ray diffraction studies of this compound?
Methodological Answer:
Q. Table 2: Crystallographic Data Parameters from Analogous Compounds
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2/c | |
| R-factor | <0.05 | |
| Resolution (Å) | 0.8–1.2 |
Q. How does the compound’s stability vary under different storage or reaction conditions?
Methodological Answer:
Q. What are the methodological approaches to analyze contradictory biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) to confirm IC values .
- Meta-Analysis : Compare data across cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Structural Analogues : Test derivatives (e.g., substituent variations) to isolate structure-activity relationships (SAR) .
Q. How can researchers validate the compound’s metabolic stability in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
